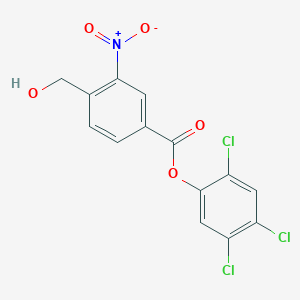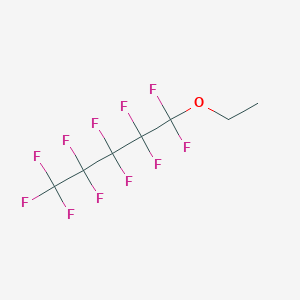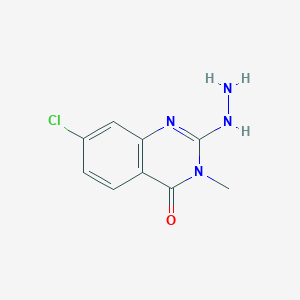
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate is an organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzodioxin ring system substituted with acetyl and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol with an appropriate dihalide under basic conditions to form the benzodioxin ring.
Acetylation: The benzodioxin ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The final step involves the esterification of the acetylated benzodioxin with acetic acid or acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetyl and acetate groups can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The benzodioxin ring system may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl benzoate
- (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl propionate
Uniqueness
Compared to similar compounds, (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. The presence of the acetate group may also affect its solubility and stability under different conditions.
Propiedades
| 167502-21-8 | |
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
(6-acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate |
InChI |
InChI=1S/C13H14O5/c1-8(14)10-3-4-12-13(5-10)17-7-11(18-12)6-16-9(2)15/h3-5,11H,6-7H2,1-2H3 |
Clave InChI |
RAIQARMGAWPEDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)OC(CO2)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)

![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)

